5-chloro-2-phenyl-1H-indole
Overview
Description
5-Chloro-2-phenyl-1H-indole, also known as 5-Cl-PIP, is a synthetic indole compound that has been used in a variety of scientific and medical applications. It is typically used as an intermediate in organic synthesis, and can be used in the synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and dyes. 5-Cl-PIP is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.
Scientific Research Applications
Field
Application
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method
Researchers synthesize a variety of indole derivatives and test them for these activities .
Results
Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
5-Chloro-N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor
Field
Application
This compound is a novel glycogen phosphorylase inhibitor with brain-protective properties .
Method
A gene-silencing strategy was initially applied to downregulate PYGB proteins in mouse astrocytes, which was followed by a series of cellular experiments with the compound .
Results
The compound could target PYGB to exert its protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes .
Antiviral Activity of Indole Derivatives
Field
Application
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
Method
These compounds are synthesized and tested for their inhibitory activity against various viruses .
Results
Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity of Indole Derivatives
Field
Application
Indole derivatives have been found to possess anti-inflammatory activities .
Method
These compounds are synthesized and tested for their ability to inhibit inflammatory responses .
Results
Some indole derivatives have shown significant anti-inflammatory activities .
Anticancer Activity of Indole Derivatives
Field
Application
Indole derivatives have been found to possess anticancer activities .
Method
These compounds are synthesized and tested for their ability to inhibit the growth of cancer cells .
Results
Some indole derivatives have shown significant anticancer activities .
Antioxidant Activity of Indole Derivatives
Field
Application
Indole derivatives have been found to possess antioxidant activities .
Method
These compounds are synthesized and tested for their ability to neutralize free radicals .
Results
Some indole derivatives have shown significant antioxidant activities .
Antimicrobial Activity of Indole Derivatives
Field
Application
Indole derivatives have been found to possess antimicrobial activities .
Method
These compounds are synthesized and tested for their ability to inhibit the growth of various microbes .
Results
Some indole derivatives have shown significant antimicrobial activities .
Antitubercular Activity of Indole Derivatives
Field
Application
Indole derivatives have been found to possess antitubercular activities .
Method
These compounds are synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis .
Results
Some indole derivatives have shown significant antitubercular activities .
properties
IUPAC Name |
5-chloro-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZSWYJDNGSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363226 | |
Record name | 5-chloro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-phenyl-1H-indole | |
CAS RN |
23746-76-1 | |
Record name | 5-chloro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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